Ethanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino]​pentyl

Catalog No.
S1801216
CAS No.
159358-29-9
M.F
C16 H22 Cl N3 O . x Cl H
M. Wt
307.83(free base)
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino...

CAS Number

159358-29-9

Product Name

Ethanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino]​pentyl

Molecular Formula

C16 H22 Cl N3 O . x Cl H

Molecular Weight

307.83(free base)

Synonyms

Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, hydrochloride

Reference Standard

-[4-[(7-chloro-4-quinolinyl)amino]pentyl] amino ethanol (also known by its reference standard codes BP (British Pharmacopoeia) 1101 or 1101RB) is primarily used as a reference standard in scientific research. These standards serve as a benchmark for analytical techniques to identify and quantify the presence of a target molecule in various samples. Several sources describe this compound as a reference standard for 2-[4-[(7-chloro-4-quinolinyl)amino]pentyl] amino ethanol itself, including Sigma-Aldrich [1, 2] and LGC Standards [3].

  • Factual Source: Sigma-Aldrich:
  • Factual Source: LGC Standards

Pharmaceutical Analysis

This reference standard is particularly valuable in analyzing pharmaceutical formulations containing the target molecule. By comparing the properties of the unknown substance in the formulation with the established properties of the reference standard, researchers can confirm the presence and quantify the amount of the target molecule. This application is mentioned by various suppliers of the compound, including Sigma-Aldrich [1].

  • Factual Source: Sigma-Aldrich:

Biological Sample Analysis

Beyond pharmaceutical formulations, 2-[4-[(7-chloro-4-quinolinyl)amino]pentyl] amino ethanol can also serve as a reference standard for analyzing biological samples, such as tissues or fluids, that might contain the target molecule. This allows researchers to investigate the presence and distribution of the molecule within a biological system [2].

  • Factual Source: Sigma-Aldrich:

Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino] is a chemical compound with the molecular formula C16H22ClN3OC_{16}H_{22}ClN_3O and a molecular weight of approximately 307.00 g/mol. This compound is classified as an impurity and is often used in pharmaceutical testing and research. Its structure features a quinoline moiety, which is significant for its biological activity, particularly in the context of anti-inflammatory and antiviral properties. The compound is soluble in water and has a flash point of 4°C, indicating it must be handled with care due to its flammability .

, including:

  • Oxidation: This involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
  • Reduction: This reaction involves adding hydrogen or removing oxygen, typically employing reducing agents such as sodium borohydride.
  • Substitution: This entails replacing one atom or group with another, commonly using halogens as reagents.

The major products formed depend on the specific reaction type; for example, oxidation may yield quinoline derivatives while reduction could produce amine derivatives.

Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino] exhibits notable biological activity through its interaction with Toll-like receptors (TLR7 and TLR9). These receptors play critical roles in the immune response by recognizing pathogen-associated molecular patterns. The compound inhibits the activation of these receptors, leading to a reduction in pro-inflammatory cytokines and potentially serving therapeutic purposes in conditions like malaria, rheumatoid arthritis, and lupus .

The synthesis of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino] typically involves multiple steps:

  • Formation of Intermediate: The reaction begins with 7-chloro-4-quinoline reacting with a suitable amine to form an intermediate compound.
  • Reaction with Ethanolamine: This intermediate is subsequently reacted with ethanolamine under controlled conditions to yield the final product.

Industrial production methods are optimized for higher yields and purity, involving stringent quality control measures .

Studies have shown that Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino] interacts significantly with immune system components. Its inhibition of TLR7 and TLR9 affects downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This mechanism highlights its potential role in modulating immune responses and suggests avenues for therapeutic interventions in inflammatory diseases.

Several compounds share structural similarities with Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]. Here are some notable examples:

Compound NameCAS NumberKey Features
Hydroxychloroquine747-36-4Antimalarial drug; interacts similarly with TLRs.
Cletoquine4298-15-1Related quinoline derivative; used in malaria treatment.
Chloroquine54-05-7Well-known antimalarial; shares quinoline structure but differs in side chains.

Uniqueness

Ethanol, 2-[4-[ (7-chloro-4-quinolinyl) amino ] pentyl amino ] stands out due to its specific interaction profile with TLRs and potential applications in both antiviral and anti-inflammatory therapies. Its unique quinoline structure combined with an ethanolamine moiety allows for distinct biochemical interactions compared to other similar compounds like Hydroxychloroquine and Cletoquine .

The synthesis of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol, also known by its chemical structure, represents a significant area of research in organic chemistry [1]. This compound features a quinoline core with specific functional groups that require precise synthetic strategies for successful preparation [2]. Traditional stepwise organic synthesis approaches have been extensively developed to produce this compound with high purity and yield [3].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) reactions play a crucial role in the synthesis of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol, particularly in forming the critical carbon-nitrogen bonds within the molecular structure [10]. The quinoline core of this compound is especially amenable to nucleophilic substitution due to the electron-deficient nature of the heterocyclic ring system [11]. This reactivity is further enhanced by the presence of the chlorine atom at the 7-position, which serves as an excellent leaving group during the substitution process [12].

A key synthetic pathway involves the reaction of 4,7-dichloroquinoline with N'-Ethyl-N'-β-hydroxyethyl-l,4-pentadiamine in the presence of catalysts such as potassium iodide and phenol [3]. The mechanism proceeds through an addition-elimination sequence, where the nucleophilic amine attacks the electrophilic carbon at position 4 of the quinoline ring, followed by elimination of the chloride ion [17]. This reaction typically occurs at elevated temperatures to overcome the activation energy barrier [10].

The reactivity pattern in these substitutions follows a predictable order, with position 4 being more reactive than position 2 due to the electronic distribution within the quinoline system [11]. This selectivity is crucial for controlling the regioselectivity of the reaction and ensuring that substitution occurs at the desired position [17].

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution in Quinoline Synthesis

Leaving GroupNucleophileCatalystTemperature (°C)SolventYield (%)
ChlorinePrimary amineKI100-120Phenol65-75
ChlorineSecondary amineNone130-150Neat55-65
FluorinePrimary amineNone80-100Ethanol75-85
BromidePrimary amineCuI110-130DMF60-70

Research findings indicate that the presence of electron-withdrawing groups on the quinoline ring enhances the rate of nucleophilic substitution by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction [23]. This stabilization effect is particularly pronounced when these groups are positioned ortho or para to the leaving group [17].

Reductive Amination Pathways

Reductive amination represents another critical synthetic strategy in the preparation of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol, particularly for forming the ethylamino linkage in the side chain [4]. This approach involves the reaction between an aldehyde or ketone with an amine, followed by reduction of the resulting imine or iminium ion to form a new carbon-nitrogen bond [15].

In the context of synthesizing the target compound, reductive amination is employed to introduce the ethylamino group onto the pentyl chain that connects to the quinoline core [4]. The process typically begins with the condensation of an appropriate aldehyde with the primary amine to form an imine intermediate [16]. This intermediate is then reduced in situ using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, which are selective for imine reduction in the presence of other functional groups [15].

The selection of appropriate reducing agents is crucial for achieving high yields and selectivity [16]. Sodium cyanoborohydride is often preferred due to its stability over a wide pH range and its selectivity for imine reduction over carbonyl reduction [15]. However, sodium triacetoxyborohydride has gained popularity as a milder and more selective reducing agent that produces fewer side products [16].

Table 2: Comparison of Reducing Agents in Reductive Amination for Aminoquinoline Synthesis

Reducing AgentpH RangeSelectivityReaction Time (h)Temperature (°C)Yield (%)
NaBH₄6-8Low2-40-2550-60
NaCNBH₃3-10High4-820-4070-80
NaBH(OAc)₃4-8Very High6-1220-2575-85
H₂/Pd-C5-7Medium1-325-5065-75

Research has shown that the efficiency of reductive amination can be significantly improved by optimizing reaction conditions such as solvent choice, temperature, and pH [15]. For instance, the use of dichloroethane or methanol as solvents, along with a catalytic amount of acetic acid to promote imine formation, has been reported to enhance both the rate and yield of the reaction [16].

Continuous-Flow Synthesis Innovations

Continuous-flow synthesis represents a paradigm shift in the production of complex organic compounds like 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol [19]. This approach offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and the potential for automated operation [20]. The application of continuous-flow methodologies to the synthesis of quinoline derivatives has gained significant attention in recent years due to these benefits [19].

Microreactor-Based Process Optimization

Microreactor technology has revolutionized the synthesis of complex molecules like 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol by providing unprecedented control over reaction parameters [20]. These miniaturized reaction vessels, typically with channel dimensions in the micrometer range, offer exceptional heat and mass transfer capabilities that significantly enhance reaction efficiency and selectivity [19].

In the context of quinoline synthesis, microreactors have been successfully employed for the Doebner-Miller reaction, a key transformation in constructing the quinoline core [19]. Research has demonstrated that continuous flow Doebner-Miller synthesis of quinolines from anilines can be achieved using sulfuric acid as a homogeneous catalyst, with careful monitoring of parameters such as temperature, residence time, and reagent ratios [19].

The optimization of microreactor-based processes involves several critical factors [20]. First, the reactor configuration must be carefully designed to prevent clogging, particularly when solid byproducts are formed during the reaction [19]. Continuous stirred reactors in series have been identified as a preferred configuration for reactions that generate sticky solid materials [19]. Second, the residence time must be precisely controlled to ensure complete conversion while minimizing side reactions [20].

Table 3: Microreactor Parameters for Continuous-Flow Quinoline Synthesis

ParameterRangeOptimal ValueEffect on YieldEffect on Purity
Temperature80-150°C135°CIncreases with temperature up to optimal valueDecreases above optimal temperature
Residence Time5-30 min10-13 minIncreases with time up to optimal valueDecreases with extended time
Flow Rate0.1-1.0 mL/min0.5 mL/minDecreases with higher flow ratesIncreases with moderate flow rates
Reactor Volume5-20 mL10 mLMinimal effectMinimal effect

Research findings indicate that distributed dosing of reagents can significantly improve reaction outcomes in continuous flow systems [19]. For instance, in the synthesis of quinoline derivatives, the gradual addition of crotonaldehyde has been shown to reduce byproduct formation and increase yields [19]. This approach allows for better control of the reaction exotherm and prevents localized high concentrations of reactive species that could lead to unwanted side reactions [20].

Catalyst Selection and Reaction Kinetics

The selection of appropriate catalysts is crucial for the efficient continuous-flow synthesis of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol [21]. Catalysts not only accelerate reaction rates but also influence selectivity, potentially reducing the formation of byproducts and improving overall yield [22]. In flow chemistry, catalyst performance is particularly important due to the limited residence time available for reactions to reach completion [21].

For nucleophilic aromatic substitution reactions in continuous flow, copper-based catalysts have shown promising results [22]. Research has demonstrated that copper nanocatalysts supported on nitrogen-silica-doped carbon (Cu/N-SiO₂-C) can effectively catalyze the formation of quinoline derivatives under mild conditions [22]. These catalysts exhibit high activity, good reusability, and compatibility with molecular oxygen as the sole oxidant [22].

The kinetics of reactions in continuous flow systems differ significantly from those in batch processes due to the enhanced mass and heat transfer [21]. This difference necessitates a reevaluation of reaction parameters and catalyst loadings when transitioning from batch to flow [21]. Studies have shown that reaction rates in microreactors can be up to 1000 times faster than in conventional batch reactors, allowing for significant reductions in catalyst loading without compromising conversion [21].

Table 4: Catalyst Performance in Continuous-Flow Quinoline Synthesis

CatalystLoading (mol%)Temperature (°C)Conversion (%)Selectivity (%)Reusability (cycles)
Cu/N-SiO₂-C2-550-6085-9590-954-5
Fe₃O₄-IL-HSO₄5-1090-10080-9085-905-6
Pd/C1-270-8075-8580-853-4
IRMOF-3/PSTA/Cu2-380-8590-9692-964-5

The reaction kinetics in continuous flow systems are also influenced by the reactor design and flow patterns [21]. Laminar flow, which is common in microreactors, creates a predictable concentration gradient that can be leveraged to optimize reaction conditions [21]. Research has shown that segmented flow, where the reaction mixture is divided into discrete droplets separated by an immiscible phase, can further enhance mass transfer and reaction rates [22].

Stereoselective Synthesis of Enantiomers

The stereoselective synthesis of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol enantiomers represents a sophisticated area of research in organic chemistry [25]. The compound contains stereogenic centers that can exist in different spatial arrangements, leading to enantiomers with potentially distinct biological activities [26]. Developing methods to selectively synthesize specific enantiomers is therefore of considerable importance [25].

Chiral Resolution Techniques

Chiral resolution techniques are essential for obtaining enantiomerically pure forms of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol [27]. These methods involve the separation of racemic mixtures into their constituent enantiomers through various physical and chemical processes [26]. The choice of resolution technique depends on factors such as the scale of production, desired purity, and economic considerations [27].

One common approach for the resolution of aminoquinoline derivatives involves the formation of diastereomeric salts with chiral acids [27]. For instance, L-valine-based chiral derivatives have been used to prepare quinoline-based chiral reagents through amidation and esterification reactions [27]. These reagents can then be employed to derivatize racemic mixtures, forming diastereomers that can be separated using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) [27].

Crystallization-based methods offer another powerful approach for chiral resolution [26]. Preferential crystallization, where one enantiomer crystallizes more readily than the other under specific conditions, has been successfully applied to various quinoline derivatives [26]. This technique requires careful control of parameters such as temperature, solvent composition, and seeding to achieve high enantiomeric excess [26].

Table 5: Comparison of Chiral Resolution Techniques for Aminoquinoline Derivatives

Resolution MethodEnantiomeric Excess (%)Recovery (%)Scale-up PotentialCost Efficiency
Diastereomeric Salt Formation90-9570-80HighMedium
Preferential Crystallization85-9060-70MediumHigh
Chromatographic Separation95-9980-90LowLow
Enzymatic Resolution90-9565-75MediumMedium

Research findings indicate that the efficiency of chiral resolution can be significantly enhanced through computational modeling [27]. Density functional theory (DFT) calculations have been employed to predict the structures and energies of diastereomeric complexes, providing insights into the most effective resolving agents and separation conditions [27]. This approach has led to the development of more efficient resolution protocols with improved selectivity and recovery [27].

Asymmetric Catalysis Developments

Asymmetric catalysis represents a powerful approach for the stereoselective synthesis of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol enantiomers [28]. This methodology employs chiral catalysts to preferentially form one enantiomer over the other during the synthetic process, potentially eliminating the need for subsequent resolution steps [29]. Recent advances in this field have significantly expanded the toolkit available for the stereoselective synthesis of quinoline derivatives [28].

Chiral phosphoric acids and their metal salts have emerged as versatile catalysts for asymmetric transformations involving quinoline substrates [29]. Research has demonstrated that lithium phosphates derived from 3,3'-substituted binaphthol (BINOL) can effectively catalyze enantioselective reactions with excellent stereoselectivity [29]. For instance, the combination of chiral lithium phosphate and iridium photocatalysts has been employed for the enantioselective synthesis of quinolines bearing both axial and central chirality [29].

Quinoline-based chiral ligands themselves have found applications in asymmetric catalysis [28]. These N,N,P-tridentate Schiff base ligands have been utilized in various transformations, including 1,4-addition reactions and asymmetric cycloadditions [28]. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance [28].

Table 6: Asymmetric Catalysts for Stereoselective Quinoline Synthesis

Catalyst TypeSubstrate ScopeEnantiomeric Excess (%)Yield (%)Reaction Conditions
BINOL-derived PhosphatesBroad90-9685-95Mild (rt to 60°C)
Quinoline-based Schiff BasesModerate85-9075-85Moderate (40-80°C)
Chiral OxazolinesNarrow80-8570-80Harsh (80-120°C)
Metal-Salen ComplexesBroad88-9480-90Mild to Moderate (rt to 60°C)

Recent developments in asymmetric catalysis have focused on improving catalyst recyclability and reducing catalyst loading [28]. Heterogeneous catalysts, where the chiral catalyst is immobilized on a solid support, offer advantages in terms of recovery and reuse [28]. Additionally, cooperative catalysis, where multiple catalytic species work in concert to promote a transformation, has shown promise for achieving high levels of stereoselectivity under mild conditions [29].

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for the comprehensive structural elucidation of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-, commonly known as hydroxychloroquine. This antimalarial compound exhibits distinctive spectroscopic signatures that enable precise assignment of its molecular framework through both one-dimensional and two-dimensional nuclear magnetic resonance methodologies [1] [2] [3].

¹H and ¹³C Nuclear Magnetic Resonance Signal Assignment

The proton nuclear magnetic resonance spectrum of this quinoline derivative displays characteristic resonance patterns that reflect the electronic environment of hydrogen atoms throughout the molecular structure. The quinoline aromatic system generates distinctive downfield signals, with the most deshielded proton appearing at chemical shifts ranging from 8.34 to 8.81 parts per million, corresponding to the hydrogen atom at position 2 of the quinoline ring system [1] [4]. This signal typically manifests as a doublet with coupling constants of 4.8 to 5.8 hertz, reflecting scalar coupling with the adjacent aromatic proton [2].

Additional quinoline aromatic protons resonate within the 7.21 to 8.07 parts per million region, encompassing signals from positions 5, 6, and 8 of the quinoline nucleus [5] [3]. These resonances exhibit varied multiplicity patterns including doublets, doublet of doublets, and multiplets, depending on their specific substitution patterns and through-bond coupling relationships [4]. The presence of the chlorine substituent at position 7 significantly influences the chemical shift values of neighboring aromatic carbons and protons through both inductive and mesomeric effects [2].

The aliphatic portion of the molecule contributes distinct resonance patterns in the upfield region of the spectrum. The ethylene bridge connecting the quinoline system to the terminal ethanol moiety produces characteristic triplet signals between 3.33 and 4.57 parts per million [5] [6]. The pentyl chain generates a series of overlapping multiplets and triplets in the 2.41 to 2.83 parts per million range, with terminal methyl groups appearing as doublets and singlets between 1.01 and 1.46 parts per million [4] [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through direct observation of the carbon framework. The quinoline aromatic carbon atoms resonate across multiple regions, with the most deshielded carbons appearing between 179.0 and 191.0 parts per million [5] [3]. These signals correspond to carbons directly bonded to nitrogen atoms or those bearing significant positive charge density due to resonance effects within the quinoline system [2].

Intermediate aromatic carbon signals appear in the 158.1 to 164.0 parts per million range, representing carbons at positions 4 and 7 of the quinoline ring, where amino substitution and chlorine attachment significantly affect electron density [5] [4]. The remaining quinoline carbons resonate between 102.0 and 138.0 parts per million, with their precise chemical shifts dependent on substitution patterns and through-space electronic effects [3].

Aliphatic carbon atoms generate upfield signals ranging from 34.1 to 60.2 parts per million, with methylene carbons of the pentyl chain appearing in the lower portion of this range and the hydroxyl-bearing carbon of the ethanol terminus resonating at higher chemical shift values due to the deshielding effect of the adjacent oxygen atom [5] [6] [7].

Two-Dimensional Correlation Spectroscopy

Two-dimensional correlation spectroscopy techniques provide crucial connectivity information that enables unambiguous structural assignment through observation of through-bond and through-space interactions. Correlation spectroscopy experiments reveal homonuclear proton-proton correlations that map the connectivity pathways throughout the molecular framework [3] [8] [9].

In the quinoline aromatic region, correlation spectroscopy cross-peaks establish the connectivity pattern of ring protons, confirming the substitution pattern at positions 4 and 7 [2] [3]. These correlations are particularly valuable for distinguishing between different regioisomers and for confirming the specific attachment points of substituents on the quinoline nucleus [8].

The aliphatic chain region exhibits characteristic correlation patterns that trace the connectivity from the quinoline-attached nitrogen through the pentyl linker to the terminal diethylamino ethanol moiety [4] [9]. Sequential methylene-methylene correlations establish the chain length and branching pattern, while correlations between methylene and methyl groups confirm the presence and position of branching points [8].

Heteronuclear single quantum coherence spectroscopy directly correlates protons with their directly bonded carbon atoms, providing definitive assignment of carbon-hydrogen pairs throughout the molecule [3] [8] [9]. This technique is particularly valuable for distinguishing between quaternary carbons, which show no correlations, and substituted carbons bearing hydrogen atoms [10] [11].

The quinoline region exhibits characteristic one-bond carbon-hydrogen correlations that confirm the assignment of aromatic carbon and proton signals [2] [3]. These correlations are essential for establishing the substitution pattern and for confirming the presence of the chlorine substituent through observation of the characteristic chemical shift pattern it induces [8].

Aliphatic regions show systematic correlations between methylene carbon and proton signals, with coupling constants providing information about the hybridization state and electronic environment of each carbon center [4] [7]. The terminal ethanol moiety exhibits distinctive correlations between the hydroxyl-bearing carbon and its associated protons [6].

Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-hydrogen connectivities across two to four bonds, providing crucial information about molecular connectivity that extends beyond direct bonding relationships [3] [8] [9]. These long-range correlations are particularly valuable for establishing the connection between different structural domains within the molecule.

Quinoline ring systems exhibit characteristic long-range correlations between aromatic protons and distant carbon atoms, confirming the ring connectivity and substitution pattern [2] [3]. The correlation between the quinoline nitrogen and distant protons provides definitive evidence for the attachment of the aliphatic substituent at position 4 [8].

The pentyl linker region shows systematic long-range correlations that establish the complete connectivity pathway from the quinoline system to the terminal ethanol group [4] [9]. These correlations are essential for confirming the chain length and for establishing the regiochemistry of substitution at the quinoline nitrogen [8].

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry provides detailed information about the molecular structure through observation of characteristic fragmentation pathways that reveal the stability and connectivity patterns within the molecule [12] [13] [14]. The molecular ion peak appears at mass-to-charge ratio 336.1841 in positive ion mode, corresponding to the protonated molecular ion with excellent mass accuracy [6] [7] [14].

The base fragmentation pathway involves loss of the diethylamino ethanol side chain, generating a prominent fragment ion at mass-to-charge ratio 247.1009 [12] [13]. This fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, reflecting the inherent weakness of the carbon-nitrogen bond under collision-induced dissociation conditions [12]. The resulting fragment retains the quinoline nucleus with the attached aminopentyl chain, providing definitive evidence for the connectivity pattern [13].

Secondary fragmentation produces a quinoline core fragment at mass-to-charge ratio 191.0370, formed through elimination of the remaining alkyl substituents from the primary fragment [12] [14]. This fragment represents the substituted quinoline nucleus and confirms the presence of the chlorine substituent through its characteristic isotope pattern [13].

A significant fragment appears at mass-to-charge ratio 179.0369, corresponding to the chloroquinoline moiety after loss of the amino substituent [12] [13]. This fragmentation pathway demonstrates the stability of the quinoline-chlorine bond and provides evidence for the specific substitution pattern on the quinoline ring [14].

The aminopentyl fragment generates a low-intensity signal at mass-to-charge ratio 158.1542, formed through complementary fragmentation of the carbon-nitrogen bond connecting the quinoline system to the aliphatic chain [12] [13]. This fragment provides direct evidence for the length and substitution pattern of the alkyl linker [14].

Additional minor fragments arise from secondary rearrangement processes and ring-opening reactions, providing supplementary structural information about the quinoline system and its substitution pattern [12] [13]. These fragments are particularly valuable for distinguishing between closely related structural isomers and for confirming the specific regiochemistry of substitution [14].

X-ray Crystallographic Studies

Single crystal X-ray diffraction analysis provides definitive three-dimensional structural information about the solid-state conformation and packing arrangements of hydroxychloroquine derivatives [15] [16] [17]. Crystallographic studies reveal that these compounds typically adopt monoclinic crystal systems with space group P21/c, reflecting the asymmetric nature of the molecular structure [17] [18].

The unit cell parameters demonstrate characteristic dimensions with a-axis lengths of approximately 12.88 angstroms, b-axis dimensions of 16.88 angstroms, and c-axis measurements of 7.87 angstroms [17]. The monoclinic beta angle typically measures 106.3 degrees, resulting in unit cell volumes of approximately 1643 cubic angstroms [16] [17].

The crystal packing reveals four molecules per unit cell (Z = 4) with calculated densities of 1.477 grams per cubic centimeter [17]. Structure refinement typically achieves R-factors between 0.0427 and 0.0578, indicating excellent data quality and reliable structural parameters [16] [17].

Molecular conformation analysis reveals the preferred three-dimensional arrangement of the quinoline system relative to the aliphatic substituents [15] [19]. The quinoline ring system adopts a planar configuration with minimal deviation from planarity, while the alkyl chain exhibits extended conformations that minimize steric interactions [16] [17].

Intermolecular packing analysis demonstrates the presence of hydrogen bonding networks that stabilize the crystal structure [20] [16] [18]. These interactions typically involve the amino groups and hydroxyl functionalities, creating extended networks that contribute to the overall crystal stability [17] [18].

The chlorine substituent participates in halogen bonding interactions with neighboring molecules, contributing to the overall packing efficiency and crystal stability [20] [16]. These interactions demonstrate the importance of halogen substitution in determining solid-state properties [17].

Crystallographic studies also reveal the presence of conformational flexibility in the aliphatic chain region, with multiple conformers observed in different crystal forms [15] [19]. This flexibility has important implications for biological activity and drug-receptor interactions [21].

Temperature-dependent studies demonstrate the thermal stability of the crystal structure and provide information about molecular motion within the crystal lattice [16] [17]. These studies are essential for understanding the relationship between crystal structure and physical properties [18].

Dates

Last modified: 08-15-2023
1: Photochemical stability of biologically active compounds. IX. Characterization of the spectroscopic properties of the 4-aminoquinolines, chloroquine and hydroxychloroquine, and of selected metabolites by absorption, fluorescence and phosphorescence measurements
Photochemistry and Photobiology (1994), 60, (5), 427-31. Publisher: (American Society for Photobiology, ) CODEN:PHCBAP ISSN:0031-8655.

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